molecular formula C7H10N2O3 B1355078 Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate CAS No. 60178-92-9

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Numéro de catalogue: B1355078
Numéro CAS: 60178-92-9
Poids moléculaire: 170.17 g/mol
Clé InChI: UZYUEVONCXSOKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate: is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Chemistry:

Biology:

Medicine:

Industry:

Mécanisme D'action

Molecular Targets and Pathways:

Pathways Involved:

Activité Biologique

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol

The compound contains a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold for drug design.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor, modulating the activity of key enzymes involved in various metabolic pathways. This inhibition can lead to significant alterations in cellular functions and metabolic processes.

Molecular Targets

  • Enzymatic Inhibition : The compound has been shown to inhibit enzymes that play crucial roles in inflammation and cancer progression.
  • Receptor Interaction : this compound may also interact with specific receptors, influencing signaling pathways associated with disease states.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC₅₀ values ranged from 12.50 µM to 42.30 µM, indicating moderate potency against these cells .
Cell LineIC₅₀ (µM)Reference
MCF712.50
A54926.00
HepG20.95

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, showcasing its potential as an anti-parasitic agent .
  • Cytotoxicity Assessment : In a comparative study of pyrazole derivatives, this compound showed significant cytotoxicity against Hep2 cells with an IC₅₀ value of 3.25 mg/mL, indicating its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using the Biginelli reaction, which involves one-pot condensation of aldehydes, β-keto esters, and thioureas under acidic conditions . Key factors include:

  • Catalyst selection : Use of HCl or acetic acid to promote cyclization.
  • Temperature : Reactions typically proceed at reflux (80–100°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Table 1 : Example Reaction Conditions from Pyrazole Synthesis Studies

ReagentSolventTemperatureTimeYield
Acetic acid (catalyst)EthanolReflux10 h70–85%
K₂CO₃ (base)DMF80°C6 h65–75%
CS₂ (thiourea source)DMF0°C → RT2 h60–70%

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers at 0–8°C to prevent hydrolysis of the ester group .
  • Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult a physician .
  • Waste disposal : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents on the pyrazole ring (e.g., methyl at δ 2.1–2.3 ppm, hydroxy at δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion .
  • Refinement : SHELXL (for small molecules) refines atomic positions with constraints for bond lengths/angles. Hydrogen bonding patterns (e.g., O–H···N interactions) are validated using ORTEP-3 for 3D visualization .
  • Validation : Check CIF files with checkCIF (IUCr) to flag outliers in displacement parameters or bond distances .

Table 2 : Key Crystallographic Software Tools

SoftwareFunctionReference
SHELX-2018Structure solution/refinement
ORTEP-3Thermal ellipsoid visualization
PLATONValidation of hydrogen bonds

Q. How do hydrogen-bonding interactions influence the compound’s reactivity in supramolecular assemblies?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) rings from O–H···O interactions) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to quantify interaction energies (e.g., −25 kJ/mol for O–H···N bonds) .
  • Experimental Validation : Compare computed IR spectra with experimental data to confirm intermolecular interactions .

Q. How should researchers address contradictions in pharmacological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays (n ≥ 3) using standardized protocols (e.g., MTT assay for cytotoxicity).
  • Structural analogs : Test derivatives (e.g., methyl → trifluoromethyl substitutions) to isolate SAR trends .
  • Meta-Analysis : Cross-reference with databases like PubChem to identify outliers due to impurities or assay conditions .

Q. What strategies validate the compound’s purity and structural integrity in high-throughput screening?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to detect impurities (<1% area).
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C 54.5%, H 5.1%, N 9.8%) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental solubility data?

  • Methodological Answer :

  • Solvent Screening : Test in DMSO, ethanol, and water (shake-flask method) at 25°C.
  • COSMO-RS Predictions : Compare with experimental logP values to refine force field parameters .
  • Crystallization Studies : Identify polymorphs via PXRD that may alter solubility profiles .

Propriétés

IUPAC Name

ethyl 4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUEVONCXSOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514956
Record name Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60178-92-9
Record name Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.